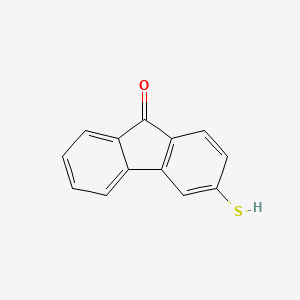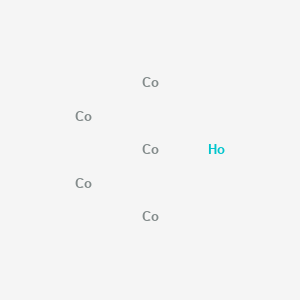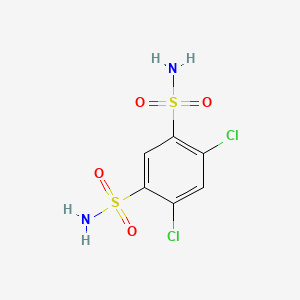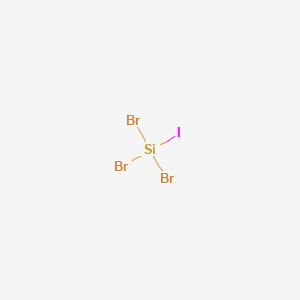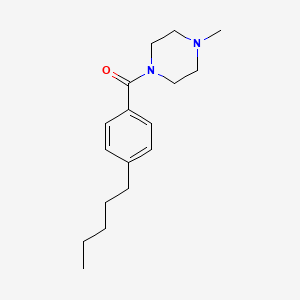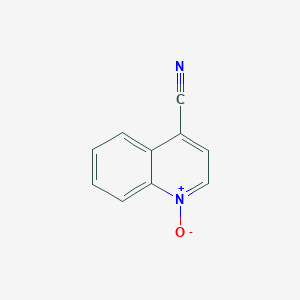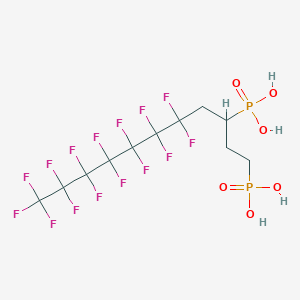
(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid): is a fluorinated organophosphorus compound. This compound is characterized by its unique structure, which includes multiple fluorine atoms and phosphonic acid groups. The presence of fluorine atoms imparts significant chemical stability and hydrophobicity, making it an interesting subject for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid) typically involves the reaction of a fluorinated alkane with a phosphonic acid derivative. The process often requires the use of strong acids or bases as catalysts and may involve multiple steps to ensure the correct placement of fluorine atoms and phosphonic acid groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonic acid groups, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions may target the fluorinated carbon chain, although these reactions are less common due to the stability imparted by the fluorine atoms.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride may be used, although the reaction conditions need to be carefully controlled.
Substitution: Nucleophilic reagents, such as amines or thiols, can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Partially fluorinated alkanes.
Substitution: Compounds with new functional groups replacing the original fluorine atoms or phosphonic acid groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable in the study of fluorine chemistry and organophosphorus compounds.
Biology: In biological research, the compound’s hydrophobicity and stability make it useful in the study of membrane interactions and as a potential component in drug delivery systems.
Industry: In industrial applications, the compound is used in the production of specialized coatings and materials that require high chemical resistance and stability.
Wirkmechanismus
The mechanism by which (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid) exerts its effects is primarily through its interaction with other molecules via its fluorinated carbon chain and phosphonic acid groups. The fluorine atoms provide significant chemical stability and hydrophobicity, allowing the compound to interact with hydrophobic regions of other molecules. The phosphonic acid groups can participate in hydrogen bonding and other interactions, making the compound versatile in various chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
- (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid)
- (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid)
- (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid)
Uniqueness: The uniqueness of (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid) lies in its high degree of fluorination and the presence of two phosphonic acid groups. This combination imparts exceptional chemical stability, hydrophobicity, and versatility in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
23068-12-4 |
|---|---|
Molekularformel |
C11H11F15O6P2 |
Molekulargewicht |
586.12 g/mol |
IUPAC-Name |
(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-pentadecafluoro-1-phosphonoundecan-3-yl)phosphonic acid |
InChI |
InChI=1S/C11H11F15O6P2/c12-5(13,3-4(34(30,31)32)1-2-33(27,28)29)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h4H,1-3H2,(H2,27,28,29)(H2,30,31,32) |
InChI-Schlüssel |
AOWCCTUCSLSAJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(=O)(O)O)C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


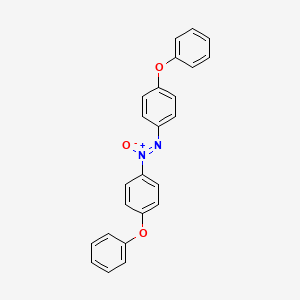

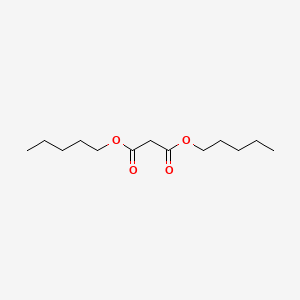
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)
